Lithium niobium trioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium niobium trioxide, also known as lithium niobate, is a synthetic compound consisting of lithium, niobium, and oxygen. It is represented by the chemical formula LiNbO₃. This compound is known for its unique properties, including ferroelectricity, piezoelectricity, and nonlinear optical characteristics. It is widely used in various applications such as optical waveguides, mobile phones, piezoelectric sensors, and optical modulators .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium niobium trioxide can be synthesized through several methods. One common method involves the reaction of lithium carbonate with niobium pentoxide in a platinum crucible. The mixture is heated to a high temperature, typically around 1240°C, to form this compound crystals . Another method involves the thermal decomposition of an organic niobium salt and lithium nitrate in a buffer solution of oxalic acid and ammonium oxalate. The resulting precursor is then heat-treated to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using the Czochralski process. This method involves melting the raw materials in a crucible and then slowly pulling a seed crystal from the melt to form a large single crystal. The crystal is then sliced into wafers for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Lithium niobium trioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state niobium compounds, while reduction may produce lower oxidation state niobium compounds .

Applications De Recherche Scientifique

Energy Storage Applications

Lithium-ion Batteries (LIBs)

Lithium niobium trioxide is increasingly utilized in lithium-ion batteries as a cathode material due to its favorable electrochemical properties. It serves as both a dopant and a coating material, enhancing the performance of lithium transition metal oxides (LTMOs).

- Doping Effects : Niobium doping improves the cycling stability and rate capability of cathodes. For instance, studies indicate that Nb-doped LiNi0.8Co0.1Mn0.1O2 exhibits reduced voltage decay and enhanced stability at high rates .

- Coating Benefits : Coatings of LiNbO3 on cathodes have shown to decrease first-cycle loss and improve lithium diffusion kinetics, which is critical for high-performance batteries .

Table 1: Performance Metrics of Nb-Doped Cathodes

| Cathode Material | Nb Doping Level | Cycle Stability | Rate Capability |

|---|---|---|---|

| LiNi0.8Co0.1Mn0.1O2 | 2% | High | Excellent |

| LiMn2O4 | 5% | Moderate | Good |

| LiCoO2 | 3% | High | Very Good |

Electronics and Photonics

Nonlinear Optical Devices

The unique optical properties of LiNbO3 make it suitable for applications in nonlinear optics, such as frequency doubling and optical waveguides. Its ability to generate second harmonic generation (SHG) has been exploited in various laser technologies.

- Case Study : A notable application involves the use of LiNbO3 in optical modulators for telecommunications, where it aids in signal processing through electro-optic effects .

Materials Science

Tunable Materials

This compound is explored as a tunable material in various scientific fields due to its ferroelectric properties. This characteristic allows it to be used in capacitors and sensors.

- Research Findings : Studies have demonstrated that the ferroelectric properties of LiNbO3 can be modified through doping, leading to enhanced performance in piezoelectric devices .

Neuromorphic Computing

Recent advancements have highlighted the potential of LiNbO3 in neuromorphic computing applications. Its ability to mimic synaptic functions makes it a candidate for developing brain-inspired computing systems.

Mécanisme D'action

The mechanism of action of lithium niobium trioxide is primarily based on its ferroelectric and piezoelectric properties. These properties arise from the alignment of electric dipoles within the crystal structure. When an electric field is applied, the dipoles align, resulting in a change in the material’s polarization. This change can be harnessed for various applications, such as signal modulation in optical devices and sensing in piezoelectric sensors .

Comparaison Avec Des Composés Similaires

Lithium tantalate (LiTaO₃): Similar to lithium niobium trioxide, lithium tantalate also exhibits ferroelectric and piezoelectric properties. it has a higher Curie temperature and is more resistant to optical damage.

Niobium pentoxide (Nb₂O₅): This compound is used in similar applications but lacks the ferroelectric properties of this compound.

Lithium metaniobate (LiNbO₂): Another niobium-based compound with different structural and electronic properties

Uniqueness: this compound is unique due to its combination of ferroelectric, piezoelectric, and nonlinear optical properties. This makes it highly versatile and suitable for a wide range of applications, from telecommunications to medical devices .

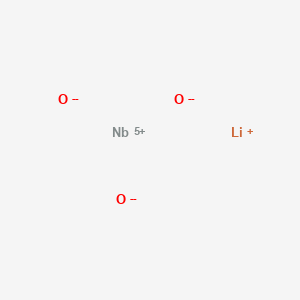

Propriétés

IUPAC Name |

lithium;niobium(5+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Nb.3O/q+1;+5;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVBHJWAIYBPRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[O-2].[Nb+5] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiNbO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12034-89-8 (strontium(2:1) salt), 12059-51-7 (rubidium salt) |

Source

|

| Record name | Lithium niobate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

147.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-63-9 |

Source

|

| Record name | Lithium niobate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What makes Lithium Niobium Trioxide suitable for use in Metal-Insulator-Semiconductor (MIS) structures?

A1: While the abstract itself doesn't delve into the specifics, it highlights that the research investigates LiNbO3 thin films in the context of MIS structures with a focus on ferroelectric properties []. This suggests that the researchers are interested in leveraging the inherent ferroelectric nature of this compound for potential applications in MIS devices. Ferroelectric materials like LiNbO3 possess a spontaneous electric polarization that can be switched by an external electric field. This property is particularly attractive for memory devices, transistors, and other applications requiring switchable polarization states.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.